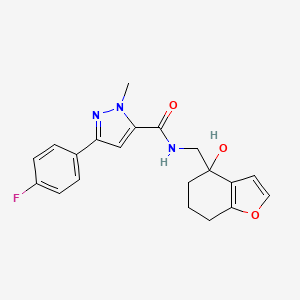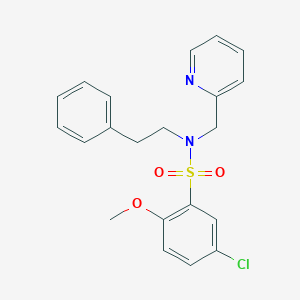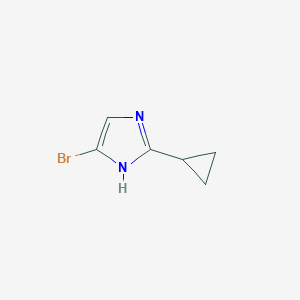![molecular formula C19H23N5OS2 B2509835 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-54-9](/img/structure/B2509835.png)
2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is a complex organic molecule that may have potential biological activity due to its structural features. The molecule contains a pyrimidine core, which is a common moiety in many biologically active compounds, and is substituted with various functional groups that could influence its chemical behavior and interaction with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the condensation of various amidines and thiourea with substituted keto-esters, as seen in the preparation of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines . Alkylation reactions and cyclization steps are common in the formation of the pyrimidine ring system. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position were prepared through C5-alkylation or cyclization . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by spectroscopic methods such as FT-IR and FT-Raman, as demonstrated in the study of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile . Computational methods like density functional theory (DFT) are used to predict the equilibrium geometry and vibrational wave numbers, providing insight into the stability and electronic properties of the molecule. Such analyses could be applied to understand the molecular structure of 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical transformations, including oxidation to sulfoxides and amination reactions . The reactivity of the sulfur-containing substituents is particularly relevant, as seen in the synthesis of 5-substituted 2,4-diaminopyrimidine derivatives, which involved reactions with elemental halogens and subsequent deprotection steps . These reactions could be indicative of the types of chemical transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the acidity, basicity, and solubility of the compound. The solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrate how solvents can impact the crystal structure and hydrogen-bonding patterns . These properties are crucial for understanding the behavior of the compound in different environments and could be studied for 2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine as well.
科学的研究の応用
Supramolecular Assemblies and Hydrogen Bonding
Pyrimidine derivatives have been investigated for their potential in forming supramolecular assemblies through hydrogen bonding. For instance, novel pyrimidine derivatives have been synthesized and studied as suitable ligands for co-crystallization with macrocyclic cations, demonstrating extensive H-bonding intermolecular interactions leading to 2D and 3D networks (Fonari et al., 2004). This research highlights the compound's utility in the development of advanced materials with specific structural and functional properties.
Antiviral Activity
Research into pyrimidine analogs has uncovered their potential in antiviral therapies. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, presenting a foundation for the development of new antiretroviral drugs (Hocková et al., 2003).
Antimicrobial and Anticancer Agents
Derivatives of pyrimidine have been synthesized with significant antibacterial and anticancer activities. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against various strains and showed potential as an anticancer agent due to its ability to intercalate DNA and inhibit Topoisomerase II, a critical enzyme in DNA replication and repair processes (Lahmidi et al., 2019).
Synthesis and Chemical Transformations
Research on pyrimidine derivatives also includes the exploration of their synthesis and potential chemical transformations. Studies have focused on creating novel structures with potential biological activity by manipulating the pyrimidine core, indicating the versatility of pyrimidine derivatives in synthetic organic chemistry (Arutyunyan, 2013).
特性
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS2/c1-4-14(3)27-19-23-22-17(13-26-18-20-11-6-12-21-18)24(19)15-7-9-16(10-8-15)25-5-2/h6-12,14H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTRRFYOKNYMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)
![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)


![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)